3-Fluoro-2-(methylamino)benzoic acid

Description

Chemical Identity and Nomenclature

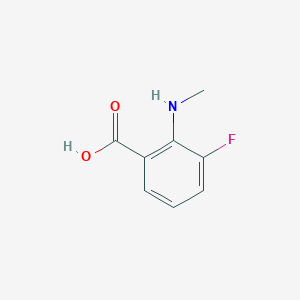

3-Fluoro-2-(methylamino)benzoic acid is an aromatic carboxylic acid derivative characterized by a fluorine atom at the third position and a methylamino group at the second position on the benzene ring. Its IUPAC name, This compound , reflects this substitution pattern. The compound is also known by synonyms such as This compound and 3-fluoranyl-2-(methylamino)benzoic acid , with the CAS registry number 1250921-20-0 .

The molecular formula C₈H₈FNO₂ corresponds to a molecular weight of 169.15 g/mol . Structural features include a planar benzene core with electron-withdrawing (fluorine) and electron-donating (methylamino) groups, which influence its reactivity and solubility. The compound’s SMILES notation, FC=1C(=C(C(=O)O)C=CC1)NC , and InChI key, FWNQKUNYEZRNLQ-UHFFFAOYSA-N , provide precise representations of its atomic connectivity.

Physicochemical properties include a density of 1.3±0.1 g/cm³ , a boiling point of 301.8±32.0 °C , and a calculated logP value of 2.65 , indicating moderate lipophilicity. It is sparingly soluble in water but dissolves readily in polar organic solvents such as dimethyl sulfoxide (DMSO).

Historical Context and Discovery

The synthesis of this compound emerged prominently in the early 21st century alongside advancements in fluorinated pharmaceutical intermediates. Its development is closely tied to the optimization of Dabrafenib , a BRAF kinase inhibitor used in melanoma therapy, where it serves as a key intermediate. Early synthetic routes involved multi-step protocols starting from o-methylphenol , progressing through nitration, fluorination, and oxidation steps to yield the final product.

Industrial-scale production methods were refined between 2010 and 2015, leveraging continuous flow reactors to enhance yield and purity. The compound’s utility in drug discovery became evident through its role in constructing heterocyclic scaffolds, such as thiazoles and oxadiazoles, which are critical in kinase inhibitor design.

Significance in Chemical Research

This compound is a versatile building block in organic synthesis and medicinal chemistry. Its applications include:

- Pharmaceutical Intermediates : The compound is integral to synthesizing Dabrafenib mesylate , where it participates in Suzuki-Miyaura couplings and nucleophilic substitution reactions to form the drug’s thiazole core.

- Liquid Crystal Development : Its rigid aromatic structure and fluorine substituent make it suitable for designing liquid crystalline materials with tailored dielectric properties.

- Biological Probes : Researchers utilize its fluorinated backbone to study enzyme-substrate interactions, particularly in kinases and sulfotransferases, due to its ability to mimic natural substrates while resisting metabolic degradation.

Recent studies highlight its role in synthesizing 3-arylisoquinolinones , which exhibit antiproliferative activity against cancer cells by inhibiting tubulin polymerization. Additionally, its derivatives are explored as HIV-1 integrase inhibitors, underscoring its broad therapeutic potential.

Regulatory Status and Documentation

This compound is classified as a research chemical and is not approved for therapeutic use. Regulatory documentation includes:

- CAS Registry : 1250921-20-0.

- Safety Data Sheets (SDS) : Outlines handling precautions, storage conditions (-20°C), and hazards (e.g., H315, H319 for skin/eye irritation).

- Global Inventories : The compound is not listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) or the U.S. Toxic Substances Control Act (TSCA) inventory, restricting its use to laboratory settings.

Patents such as US7419991B2 describe its structural analogs in kinase inhibitor formulations, while academic publications detail its synthetic pathways and applications in materials science. Current Good Manufacturing Practice (cGMP) guidelines govern its production in facilities specializing in high-purity fluorinated intermediates.

Properties

IUPAC Name |

3-fluoro-2-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-10-7-5(8(11)12)3-2-4-6(7)9/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNQKUNYEZRNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

The synthesis of 3-fluoro-2-(methylamino)benzoic acid typically follows a sequence of nitration, fluorination, reduction, and methylation steps. Two primary pathways dominate the literature:

- Functionalization of pre-fluorinated benzoic acid derivatives

- Late-stage fluorination of nitro- or amino-substituted intermediates

Key challenges include regioselective fluorination and efficient methylation of the amino group while preserving the carboxylic acid functionality.

Nitration and Fluorination Strategies

Nitration of Benzoic Acid Derivatives

Nitration is often employed early in the synthesis to introduce a nitro group, which later serves as a precursor to the amino group. For example, nitration of 3-fluorobenzoic acid under mixed acid conditions (HNO₃/H₂SO₄) yields 3-fluoro-2-nitrobenzoic acid as the major product. This reaction exploits the meta-directing effect of the fluorine atom, ensuring regioselective nitro placement at the ortho position relative to the carboxylic acid group.

Table 1: Nitration Reaction Conditions and Outcomes

| Starting Material | Nitrating Agent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 3-Fluorobenzoic acid | HNO₃/H₂SO₄ | 0–5°C | 78% | |

| 2-Methylbenzoic acid | HNO₃/Ac₂O | 25°C | 65% |

Fluorination Methods

Fluorination can occur via nucleophilic or electrophilic pathways. Recent advances in hypervalent iodine chemistry enable transition metal-free fluorination using 1-arylbenziodoxolones and fluoride salts (e.g., KF). This method, optimized in polar aprotic solvents like DMF, achieves fluorination at the para position relative to electron-withdrawing groups with yields exceeding 85%.

Example Protocol

Reduction of Nitro to Amino Group

Catalytic hydrogenation using Pd/C or Raney Ni under H₂ atmosphere (1–3 atm) is the most common method for reducing nitro groups to amines. Alternative methods include Fe/HCl or SnCl₂ reductions, though these generate stoichiometric waste.

Table 2: Reduction Methods Comparison

| Method | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| H₂/Pd/C (10%) | EtOH, 25°C, 6 h | 95% | >99% | |

| Fe/HCl | HCl (conc.), reflux, 2 h | 82% | 92% | |

| SnCl₂·2H₂O | EtOH, 70°C, 4 h | 88% | 95% |

For acid-sensitive substrates, transfer hydrogenation with ammonium formate/Pd/C in methanol provides a mild alternative.

Methylation of Primary Amine

Methylation of 3-fluoro-2-aminobenzoic acid is typically performed using methyl iodide in the presence of a base. Potassium carbonate in acetone at room temperature achieves 95% yield after 24 hours. Dimethyl sulfate offers a cheaper alkylating agent but requires careful pH control to avoid over-alkylation.

Optimized Methylation Protocol

Alternative Synthetic Pathways

Diazonium Salt Fluorination

Diazotization of 2-amino-3-nitrobenzoic acid followed by Schiemann reaction (NaNO₂/HBF₄) introduces fluorine at the ortho position. This method, though reliable, requires handling hazardous diazonium intermediates.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-Fluoro-2-(methylamino)benzoic acid has the molecular formula C₈H₈FNO₂ and a molecular weight of 171.15 g/mol. The compound features a fluorine atom at the meta position and a methylamino group at the ortho position relative to the carboxylic acid group on the benzene ring. This unique arrangement influences its chemical reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains, notably those resistant to conventional antibiotics. For instance, studies have shown significant efficacy against Streptococcus pneumoniae and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 500 to 1000 μg/mL .

- Enzyme Interaction : The compound activates proteolytic enzymes such as cathepsins B and L, which are crucial for protein degradation pathways in cells . This interaction may enhance cellular processes related to metabolism and disease management.

2. Pharmaceutical Synthesis

- Intermediate in Drug Development : It serves as a key intermediate in synthesizing various active pharmaceutical ingredients (APIs), including fluoroquinolone antibiotics used for respiratory infections . The compound's unique structure allows for modifications that enhance the biological activity of derived compounds.

- Radiopharmaceuticals : Its derivatives are utilized in the synthesis of radiopharmaceuticals for imaging applications, particularly in clinical settings for tumor imaging .

3. Materials Science

- Liquid Crystals : The compound is significant in liquid crystal research, where derivatives have been synthesized and characterized for their thermal behavior and phase characteristics . These materials have potential applications in display technologies.

- Sensor Technology : A hybrid sensor utilizing this compound has been developed for detecting cysteine in living tissues, showcasing its versatility in analytical applications .

Case Studies

Case Study 1: Antimicrobial Properties

A study conducted by Wang et al. (2016) investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, particularly targeting enzymes involved in cell wall biosynthesis.

Case Study 2: Radiopharmaceutical Applications

Ohkubo et al. (2021) explored the use of this compound in automated radiosynthesis for clinical imaging applications. The study demonstrated its potential as a radiotracer for visualizing hypoxia and tau pathology in brain tumors.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methylamino group contribute to its unique binding properties and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-2-aminobenzoic acid: Similar structure but lacks the methyl group on the amino group.

2-Fluoro-3-(methylamino)benzoic acid: Similar structure but with different positions of the fluorine and methylamino groups.

3-Chloro-2-(methylamino)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

3-Fluoro-2-(methylamino)benzoic acid is unique due to the presence of both a fluorine atom and a methylamino group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with other molecules .

Biological Activity

3-Fluoro-2-(methylamino)benzoic acid (FMBA) is an organic compound with the molecular formula C8H8FNO2. As a derivative of benzoic acid, it features a fluorine atom at the third position and a methylamino group at the second position on the benzene ring. This unique structure contributes to its diverse biological activities, making it an area of interest in pharmaceutical and biochemical research.

FMBA can be synthesized through several methods, including:

- Nitration of 3-fluorobenzoic acid followed by reduction to form 3-fluoro-2-aminobenzoic acid.

- Methylation of the amino group using methyl iodide in the presence of a base like potassium carbonate.

These synthetic routes allow for the production of FMBA with high yield and purity, essential for biological evaluations.

Biological Activity Overview

FMBA has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that FMBA exhibits significant antimicrobial activity against various bacterial strains, particularly those resistant to conventional antibiotics .

- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially influencing metabolic pathways and cellular functions .

- Antiproliferative Effects : Preliminary studies suggest that FMBA may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate its mechanism of action .

The biological effects of FMBA are attributed to its interaction with biomolecules, including enzymes and receptors. The presence of both a fluorine atom and a methylamino group enhances its lipophilicity and alters electronic properties, which can affect binding affinity and specificity towards biological targets.

Antimicrobial Activity

A study investigating the antimicrobial properties of FMBA found that it demonstrated potent activity against Streptococcus pneumoniae and Streptococcus pyogenes. The compound's effectiveness was particularly notable against strains resistant to other antibiotics, suggesting its potential as a novel therapeutic agent .

Enzyme Interaction Studies

In vitro studies have shown that FMBA can activate proteolytic enzymes such as cathepsins B and L, which are crucial for protein degradation pathways in cells. This activation may enhance cellular processes related to protein turnover and could have implications for aging and disease management .

Comparative Analysis with Similar Compounds

To understand FMBA's unique properties, it is beneficial to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Fluoro-2-aminobenzoic acid | Lacks methyl group | Moderate antimicrobial activity |

| 2-Fluoro-3-(methylamino)benzoic acid | Different substitution pattern | Antiproliferative effects |

| 3-Chloro-2-(methylamino)benzoic acid | Chlorine instead of fluorine | Lower enzyme interaction |

FMBA stands out due to its combination of both fluorine and methylamino groups, which enhances its biological reactivity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-2-(methylamino)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of benzoic acid derivatives. For example, introduce the methylamino group at the 2-position through nucleophilic substitution or reductive amination, followed by fluorination at the 3-position using fluorinating agents like Selectfluor™. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical: refluxing in polar aprotic solvents (e.g., DMF) under inert atmosphere improves yield . Purity can be enhanced via recrystallization from ethanol/water mixtures.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point : Confirm purity with a sharp melting point near 177°C (observed in structurally related 2-(methylamino)benzoic acid) .

- IR Spectroscopy : Key peaks include N-H stretching (~3300 cm⁻¹ for secondary amine) and C=O stretching (~1680 cm⁻¹ for carboxylic acid). Compare with reference spectra to rule out contaminants .

- HPLC-MS : Employ reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry for molecular ion confirmation (expected [M+H]+ ~184.1 g/mol based on analogs) .

Q. What are the primary biological or pharmacological activities associated with fluorinated benzoic acid derivatives?

- Methodological Answer : Fluorinated benzoic acids often exhibit bioactivity due to enhanced metabolic stability and binding affinity. For example:

- Enzyme Inhibition : Test inhibition kinetics (e.g., cyclooxygenase or acetylcholinesterase) using fluorometric assays. Structural analogs like 3,5-difluoro-2-hydroxybenzoic acid show anti-inflammatory properties via COX-2 inhibition .

- Antimicrobial Screening : Perform broth microdilution assays against Gram-positive/negative bacteria to assess MIC values. Fluorine’s electronegativity enhances membrane penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound derivatives?

- Methodological Answer : Conflicting data often arise from polymorphism or solvent effects. Strategies include:

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C, COSY, HSQC) with X-ray crystallography. For example, dihedral angles in crystal structures (e.g., 3-methoxycarbonyl derivatives) clarify conformational stability .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict optimized geometries and compare with experimental data .

Q. What strategies are effective for studying the metabolic pathways of this compound in vitro?

- Methodological Answer :

- Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-MS/MS, focusing on demethylation or defluorination products .

- Isotope Labeling : Synthesize a deuterated methylamino group (CD₃) to track metabolic cleavage using mass spectrometry .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the fluorine position (e.g., 4-fluoro vs. 5-fluoro isomers) or substitute the methylamino group with bulkier amines (e.g., isopropylamino).

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases). For example, trifluoromethyl analogs show enhanced hydrophobic binding in benzoxazole derivatives .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.